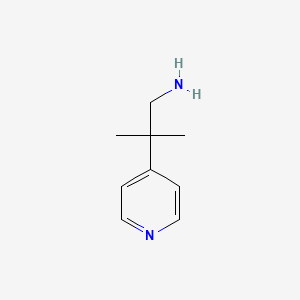

2-Methyl-2-(pyridin-4-yl)propan-1-amine

Description

Overview of 2-Methyl-2-(pyridin-4-yl)propan-1-amine within the Chemical Landscape

This compound is a synthetic organic compound characterized by its distinct molecular architecture. It integrates a pyridine (B92270) ring, a foundational heterocyclic aromatic structure, with a propanamine backbone. Specifically, the structure consists of a propane (B168953) chain with a methyl group and an amine group attached to the second carbon, which is also bonded to the fourth position of a pyridine ring. This compound belongs to the broader class of alkylaminopyridines.

While extensive, dedicated research on this compound is not widely present in publicly available literature, its structural components suggest its relevance as a building block or intermediate in chemical synthesis. evitachem.com Compounds with similar structures, featuring a propanamine backbone and a pyridine ring, are recognized for their potential applications in pharmaceutical development and material science research. evitachem.com The amine group can act as a nucleophile, participate in acylation reactions to form amides, or react with acids to form ammonium salts, which can enhance solubility. evitachem.com

The compound's structure makes it a subject of interest for creating more complex molecules, particularly in the context of medicinal chemistry where the pyridine moiety is a highly valued scaffold. evitachem.com It is classified as a synthetic organic compound and is available from chemical suppliers for research purposes. evitachem.comavantorsciences.com

Table 1: Physicochemical Properties of Pyridine-Containing Amines Note: Data for the specific isomer this compound is limited; this table includes data for closely related structural analogs to provide context.

| Property | Value | Compound |

| Molecular Formula | C₁₀H₁₆N₂ | 2-Methyl-2-(2-methylpyridin-4-yl)propan-1-amine |

| Molecular Weight | 164.25 g/mol | 2-Methyl-2-(2-methylpyridin-4-yl)propan-1-amine |

| Molecular Formula | C₉H₁₄N₂ | (S)-2-methyl-1-(pyridin-2-yl)propan-1-amine |

| Molecular Weight | 150.22 g/mol | (S)-2-methyl-1-(pyridin-2-yl)propan-1-amine |

Significance of Pyridine-Containing Amine Scaffolds in Academic Research

The pyridine ring, a nitrogen-bearing six-membered heterocycle, is a cornerstone scaffold in medicinal chemistry and pharmaceutical research. rsc.orgnih.gov Its prevalence is remarkable, with the pyridine nucleus being a component in over 7,000 existing drug molecules. rsc.orgnih.gov This widespread use stems from a unique combination of chemical properties that make it highly advantageous for designing bioactive agents. semanticscholar.orgnih.gov

Pyridine-containing scaffolds are found in numerous natural products, including essential vitamins like niacin and pyridoxine, coenzymes, and alkaloids such as nicotine. nih.govsemanticscholar.orgnih.gov In pharmaceuticals, the pyridine moiety is incorporated to leverage its characteristic properties, which include:

Basicity and Solubility : The nitrogen atom in the pyridine ring imparts basicity and can improve the water solubility of a molecule, which is a crucial factor in drug formulation and bioavailability. semanticscholar.orgnih.gov

Hydrogen Bond Formation : The lone pair of electrons on the nitrogen atom allows it to act as a hydrogen bond acceptor, facilitating critical interactions with biological targets like enzymes and receptors. rsc.orgnih.govsemanticscholar.org

Bioisosterism : Pyridine rings are often used as bioisosteres for benzene rings, as well as for amines, amides, and other nitrogen-containing heterocyclic rings. rsc.orgnih.govsemanticscholar.org This allows chemists to modify a drug's properties by replacing a specific group with a pyridine ring, potentially improving efficacy, selectivity, or metabolic stability. rsc.orgnih.govsemanticscholar.org

Versatility in Synthesis : The pyridine ring can be readily converted into a wide range of functional derivatives, making it a versatile platform for creating libraries of compounds for screening and optimization in drug discovery programs. nih.gov

Due to these favorable characteristics, the pyridine scaffold is a "privileged scaffold," consistently appearing in a diverse array of FDA-approved drugs for various diseases. rsc.orgnih.gov Its unique electronic and structural features continue to make it an attractive component for the design of novel therapeutic agents. nih.gov

Historical Context of Related Alkylaminopyridine Compounds in Chemical Synthesis

The history of alkylaminopyridine compounds is intrinsically linked to the discovery and understanding of their core component, pyridine. The initial isolation of a pyridine scaffold (specifically, picoline) was accomplished by Anderson in 1846. rsc.orgnih.gov The correct aromatic structure of pyridine was later proposed by Wilhelm Korner in 1869 and James Dewar in 1871, paving the way for systematic investigation into its chemistry and derivatives. rsc.orgnih.gov Early synthetic work includes William Ramsay's preparation of a pyridine-based compound from acetylene (B1199291) and hydrogen cyanide. rsc.orgnih.gov

The development of synthetic methodologies for alkylaminopyridines has evolved significantly since these foundational discoveries. The synthesis of compounds like this compound involves multi-step processes that reflect advances in organic chemistry. Common synthetic routes for related structures often involve the alkylation of pyridine derivatives followed by reduction steps to introduce the amine functionality. evitachem.com For instance, a general approach might start with a substituted pyridine which is then reacted with an appropriate alkylating agent in the presence of a base. evitachem.com Subsequent reduction reactions, potentially using powerful reducing agents like lithium aluminum hydride, are employed to form the desired primary amine. evitachem.com

Patents and chemical literature describe various sophisticated methods for preparing functionalized pyridin-2-yl-methylamine derivatives and other related structures, highlighting the ongoing innovation in this area. google.com These methods often focus on improving yield, purity, and operational simplicity for the synthesis of these valuable chemical intermediates. google.com

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-pyridin-4-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-9(2,7-10)8-3-5-11-6-4-8/h3-6H,7,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJQCYAVJFWTLBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501298996 | |

| Record name | β,β-Dimethyl-4-pyridineethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501298996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060815-29-3 | |

| Record name | β,β-Dimethyl-4-pyridineethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060815-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β,β-Dimethyl-4-pyridineethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501298996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-2-(pyridin-4-yl)propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations

De Novo Synthetic Routes for 2-Methyl-2-(pyridin-4-yl)propan-1-amine

The synthesis of this compound, a compound featuring a quaternary carbon center adjacent to a pyridine (B92270) ring, requires strategic approaches to construct this sterically hindered moiety. De novo syntheses predominantly utilize precursors already containing the pyridine-4-yl group, which is then elaborated to form the desired aminopropyl side chain.

Reductive amination is a highly versatile and widely used method for forming carbon-nitrogen bonds, converting a carbonyl group into an amine through an intermediate imine. wikipedia.org While direct synthesis from 4-pyridinecarboxaldehyde (B46228) is not feasible in a single step, this precursor can be converted into the requisite carbonyl compound, 2-methyl-2-(pyridin-4-yl)propanal.

A potential pathway involves an initial olefination of 4-pyridinecarboxaldehyde, for instance, a Wittig or Horner-Wadsworth-Emmons reaction, to introduce a propenyl group. Subsequent hydroformylation or other functional group manipulations would lead to the formation of the aldehyde. A more direct route to the necessary carbonyl precursor involves the acylation of pyridine.

The core of the synthesis is the reductive amination of the aldehyde precursor, 2-methyl-2-(pyridin-4-yl)propanal, with an ammonia (B1221849) source. This reaction is typically performed as a one-pot process where the aldehyde and ammonia form an imine in situ, which is then immediately reduced to the primary amine. wikipedia.orgorganic-chemistry.org A variety of reducing agents can be employed, each with specific advantages regarding reactivity, selectivity, and mildness of conditions. wikipedia.org

Common reducing agents for this transformation include:

Sodium cyanoborohydride (NaBH₃CN): Effective under mildly acidic conditions that favor imine formation. wikipedia.org

Sodium triacetoxyborohydride (B8407120) (STAB): A mild and selective reagent, often used for its high tolerance of various functional groups.

Catalytic Hydrogenation: Utilizing catalysts such as Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. wikipedia.org

The general reaction scheme is as follows:

Imine Formation: The aldehyde reacts with ammonia to form a protonated imine intermediate.

Reduction: The hydride reagent or catalytic hydrogenation reduces the imine to the target primary amine.

| Precursor | Reagents | Reducing Agent | Typical Conditions | Product |

| 2-methyl-2-(pyridin-4-yl)propanal | NH₄OAc (Ammonia source) | NaBH₃CN | Methanol, pH 6-7, Room Temp, 12-24h | This compound |

| 2-methyl-2-(pyridin-4-yl)propanal | NH₃ in MeOH | H₂, Raney Ni | 50-100 psi H₂, Methanol, Room Temp, 6-12h | This compound |

| 2-methyl-2-(pyridin-4-yl)propanal | NH₄Cl, Ti(iOPr)₄ | NaBH₄ | Dichloromethane, Room Temp, 16h | This compound |

A robust strategy for constructing the quaternary carbon center involves the nucleophilic addition of an organometallic reagent to a nitrile. masterorganicchemistry.com Starting with pyridine-4-carbonitrile, this approach allows for the direct installation of the 2-methylpropan-1-amine backbone.

The synthesis proceeds in two key steps:

Nucleophilic Addition: An isopropyl organometallic reagent, such as isopropylmagnesium bromide (a Grignard reagent) or isopropyllithium, is added to the electrophilic carbon of the nitrile group in pyridine-4-carbonitrile. olemiss.edu This addition forms an intermediate imine anion (as a magnesium or lithium salt). masterorganicchemistry.com The reaction rate can be enhanced, especially with sterically hindered substrates, through the use of catalysts like copper(I) salts. olemiss.edu

Reduction: The intermediate imine is not typically isolated. Instead, it is directly reduced to the primary amine. This can be achieved by adding a powerful reducing agent like lithium aluminum hydride (LAH) or sodium borohydride (B1222165) (NaBH₄) after the initial Grignard addition is complete. olemiss.edu This one-pot method avoids the isolation of the potentially unstable imine intermediate. olemiss.edu

A critical consideration in this method is the potential for double addition, where a second equivalent of the organometallic reagent could add to the imine intermediate. However, careful control of stoichiometry and reaction temperature can minimize this side reaction.

| Precursor | Organometallic Reagent | Reducing Agent | Solvent | Key Steps |

| Pyridine-4-carbonitrile | Isopropylmagnesium bromide | Lithium aluminum hydride (LAH) | Diethyl ether/THF | 1. Addition of Grignard reagent at 0 °C to RT. 2. In-situ reduction with LAH. |

| Pyridine-4-carbonitrile | Isopropyllithium | Sodium borohydride (NaBH₄) | THF | 1. Addition of organolithium at -78 °C. 2. Quench and reduce with NaBH₄ in MeOH. |

Multicomponent reactions (MCRs), which combine three or more reactants in a single operation to form a product containing substantial portions of all components, offer an efficient route to complex heterocyclic structures. researchgate.net While a direct MCR yielding this compound is not established, a hypothetical approach could construct the substituted pyridine ring with the necessary side chain precursor already in place.

One such conceptual strategy could be an adaptation of the Hantzsch dihydropyridine (B1217469) synthesis. A modified Hantzsch reaction could theoretically involve the condensation of:

An aldehyde (e.g., formaldehyde).

Two equivalents of a β-ketoester or equivalent, with one equivalent containing the pre-formed aminopropanoyl moiety (e.g., ethyl 4-amino-4-methyl-3-oxopentanoate).

An ammonia source.

This condensation would form a dihydropyridine ring, which could then be oxidized to the corresponding pyridine. The ester group on the resulting pyridine would then need to be removed via hydrolysis and decarboxylation to yield the target structure. Such a route is synthetically complex due to the preparation of the specialized β-ketoester, but it exemplifies the atom economy and convergence inherent in MCR strategies. nih.gov

Since the target molecule is chiral, its synthesis in enantiomerically pure form requires stereoselective methods. Chiral auxiliaries are a classical and effective tool for controlling stereochemistry during a synthesis. wikipedia.org

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.com After the desired stereocenter is set, the auxiliary is removed and can often be recovered. sigmaaldrich.com

A plausible route for the asymmetric synthesis of this compound would involve the diastereoselective alkylation of a chiral enolate. The synthesis could proceed via the following steps:

Auxiliary Attachment: 2-(pyridin-4-yl)acetic acid is coupled to a chiral auxiliary, such as an Evans oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone), to form a chiral N-acyloxazolidinone.

Diastereoselective Alkylation: The N-acyloxazolidinone is deprotonated with a strong base like lithium diisopropylamide (LDA) to form a chiral enolate. The planar enolate is shielded on one face by a substituent on the chiral auxiliary. Subsequent reaction with two equivalents of an electrophile, such as methyl iodide, would occur from the less hindered face, leading to the diastereoselective formation of the quaternary carbon center.

Auxiliary Cleavage and Functional Group Conversion: The chiral auxiliary is cleaved, typically via hydrolysis or reduction. For instance, reduction with lithium aluminum hydride would cleave the auxiliary and reduce the carbonyl group to a primary alcohol, yielding chiral 2-methyl-2-(pyridin-4-yl)propan-1-ol. This alcohol can then be converted to the target amine via standard methods, such as a Mitsunobu reaction with a nitrogen nucleophile followed by deprotection, or by conversion to a leaving group followed by substitution with an azide (B81097) and subsequent reduction.

| Step | Description | Reagents | Expected Outcome |

| 1 | Auxiliary Attachment | 2-(pyridin-4-yl)acetic acid, Pivaloyl chloride, Evans Auxiliary | Chiral N-acyloxazolidinone |

| 2 | Diastereoselective Dialkylation | 1. LDA, THF, -78 °C. 2. Methyl Iodide (2 equiv.) | Diastereomerically enriched product with a new quaternary stereocenter |

| 3 | Auxiliary Cleavage & Reduction | Lithium aluminum hydride (LAH) | Enantiomerically enriched 2-methyl-2-(pyridin-4-yl)propan-1-ol |

| 4 | Conversion to Amine | 1. MsCl, Et₃N. 2. NaN₃. 3. H₂, Pd/C | Enantiomerically pure this compound |

Stereoselective Synthesis of Enantiomers of this compound

Asymmetric Catalysis in C-N or C-C Bond Formation

The construction of the chiral quaternary center in this compound is a formidable task due to the steric hindrance associated with forming a carbon atom bonded to four distinct substituents. Direct asymmetric synthesis of such compounds often relies on catalytic methods that can effectively control stereochemistry during the crucial C-C or C-N bond-forming steps.

While specific catalytic asymmetric syntheses exclusively for this compound are not extensively documented, general principles for the creation of analogous structures, such as β-aryl propanamines, provide a framework. Imine reductases (IREDs) have emerged as powerful biocatalysts for the asymmetric synthesis of chiral amines. A dynamic kinetic resolution-reductive amination of 2-arylpropanal derivatives, for instance, can yield β-arylpropylamines with high conversion rates and enantiomeric excesses, often exceeding 99% ee. researchgate.net This enzymatic approach, which combines in-situ racemization of the starting material with a stereoselective amination, could theoretically be adapted for the synthesis of the target molecule, starting from a suitable precursor like 2-methyl-2-(pyridin-4-yl)propanal.

Transition metal-catalyzed asymmetric hydrogenation of imines is another powerful strategy for accessing chiral amines. acs.org For pyridyl-containing substrates, a significant challenge is the potential for the pyridine nitrogen to coordinate with and deactivate the metal catalyst. However, specialized chiral ligands and catalyst systems have been developed to overcome this issue, enabling the highly enantioselective reduction of pyridyl-containing imines to their corresponding amines.

Resolution Techniques for Racemic Mixtures (e.g., Chiral Preparative SFC)

Given the challenges in direct asymmetric synthesis, the resolution of racemic mixtures of this compound is a critical alternative for obtaining enantiomerically pure forms. Chiral preparative Supercritical Fluid Chromatography (SFC) has become a preferred method for the separation of chiral amines due to its efficiency, speed, and reduced environmental impact compared to traditional HPLC. wiley.com

The separation of primary amines, particularly those with polar functionalities, can be challenging on common polysaccharide-based chiral stationary phases (CSPs). However, specialized CSPs, such as those based on crown ethers (e.g., Crownpak® CR-I (+)), have shown exceptional utility for resolving underivatized primary amines. wiley.com The selection of an appropriate mobile phase, typically a mixture of supercritical CO2 and a polar organic modifier like methanol, along with acidic or basic additives, is crucial for achieving optimal separation. For primary amines, a combination of trifluoroacetic acid and triethylamine (B128534) as additives often yields excellent selectivity and peak shape. chromatographyonline.com

A systematic screening of various chiral stationary phases and mobile phase compositions is typically performed to identify the ideal conditions for a specific separation. The table below illustrates a hypothetical screening summary for the resolution of a racemic primary amine with a quaternary stereocenter, showcasing the types of data generated in such an experiment.

| Chiral Stationary Phase (CSP) | Co-Solvent | Additive | Resolution (Rs) | Selectivity (α) |

|---|---|---|---|---|

| Chiralpak IA | Methanol | 0.1% TFA / 0.1% TEA | 1.8 | 1.25 |

| Chiralpak IB | Methanol | 0.1% TFA / 0.1% TEA | 0.9 | 1.10 |

| Chiralcel OD-H | Ethanol | 0.1% TFA / 0.1% TEA | 2.5 | 1.40 |

| Lux Cellulose-1 | Methanol | 0.1% DEA | 1.5 | 1.20 |

| Crownpak CR-I(+) | Methanol | 0.1% TFA | 3.1 | 1.55 |

This is an illustrative data table. Actual results would be determined experimentally.

Functionalization and Derivatization Strategies for this compound

The primary amine group of this compound serves as a versatile handle for a wide range of chemical modifications, allowing for the synthesis of diverse derivatives with potentially unique biological or material properties.

Modifications at the Amine Nitrogen

Direct N-alkylation of the primary amine can be achieved using various alkylating agents, such as alkyl halides or sulfates, typically in the presence of a base to neutralize the generated acid. The synthesis of secondary or tertiary amines can be controlled by the stoichiometry of the reactants. For more controlled and selective alkylation, reductive amination provides a powerful alternative.

Acylation of the amine with acyl chlorides or anhydrides readily forms amide derivatives. These reactions are generally high-yielding and proceed under mild conditions, often in the presence of a non-nucleophilic base like triethylamine or pyridine to scavenge the acid byproduct. The use of coupling agents such as carbodiimides allows for the formation of amides from carboxylic acids directly, avoiding the need for the more reactive acyl halides.

As mentioned, amides are readily synthesized via acylation. The formation of ureas and thioureas introduces a key structural motif found in many biologically active compounds. nih.gov Unsymmetrical ureas can be prepared by reacting the primary amine with an appropriate isocyanate. asianpubs.org Alternatively, a one-pot synthesis can transform a Boc-protected amine into an isocyanate in situ, which then reacts with another amine to form the urea. nih.gov

Thioureas are synthesized in a similar fashion by reacting the amine with an isothiocyanate. mdpi.com Mechanochemical methods, such as ball milling, have also been employed for the solid-state synthesis of thioureas, offering a solvent-free and efficient approach. nih.gov The table below summarizes these functionalization reactions.

| Derivative | Reagent | General Reaction Conditions |

|---|---|---|

| N-Alkyl Amine | Alkyl Halide (R-X) | Base (e.g., K2CO3), Solvent (e.g., ACN) |

| Amide | Acyl Chloride (RCOCl) | Base (e.g., Et3N), Solvent (e.g., DCM) |

| Urea | Isocyanate (R-N=C=O) | Solvent (e.g., THF or DCM) |

| Thiourea | Isothiocyanate (R-N=C=S) | Solvent (e.g., THF or DCM) |

The primary amine of this compound can undergo condensation with aldehydes or ketones to form imines, also known as Schiff bases. libretexts.org This reaction is typically acid-catalyzed and reversible. The formation of the C=N double bond provides a new point for chemical modification.

A particularly useful transformation of imines is their reduction to secondary amines. This two-step sequence of imine formation followed by reduction is known as reductive amination. A variety of reducing agents can be employed for the reduction step, including sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation. This methodology provides a highly versatile route to a wide range of N-substituted derivatives of the parent amine. Enzymatic imine reduction offers a green and highly stereoselective alternative for this transformation. researchgate.net

Substitutions on the Pyridine Ring

The pyridine ring of this compound offers a versatile platform for structural modification, enabling the synthesis of a diverse range of derivatives. Strategic installation of various functional groups can significantly alter the molecule's physicochemical properties.

Halogenation and Subsequent Cross-Coupling Reactions

Halogenated pyridines are pivotal intermediates in organic synthesis, serving as precursors for a multitude of cross-coupling reactions. The introduction of a halogen atom onto the pyridine ring of this compound would pave the way for the synthesis of novel analogues. While direct halogenation of the subject compound is not widely reported, established methodologies for the halogenation of 4-alkylpyridines can be considered. For instance, electrophilic halogenation of pyridine derivatives can be challenging due to the electron-deficient nature of the ring. However, radical halogenation at high temperatures or photochemical conditions could potentially be employed to introduce a halogen at the 2- or 3-position of the pyridine ring.

Once halogenated, the resulting halo-substituted this compound can undergo various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

| Cross-Coupling Reaction | Reagent | Catalyst | Potential Product |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ | 2-Methyl-2-(aryl-pyridin-4-yl)propan-1-amine |

| Heck Coupling | Alkene | Pd(OAc)₂ | 2-Methyl-2-(alkenyl-pyridin-4-yl)propan-1-amine |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI | 2-Methyl-2-(alkynyl-pyridin-4-yl)propan-1-amine |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, ligand | 2-Methyl-2-(amino-pyridin-4-yl)propan-1-amine |

A recent development in the coupling of bromopyridines with Grignard reagents involves a purple light-promoted radical coupling that proceeds without a transition metal catalyst. organic-chemistry.orgresearcher.lifeacs.org This method, which relies on single electron transfer (SET) from the Grignard reagent to the bromopyridine, could offer a milder and more cost-effective route to alkylated and arylated derivatives of a halogenated this compound. organic-chemistry.orgresearcher.lifeacs.org

Introduction of Electron-Donating and Electron-Withdrawing Groups

The electronic properties of the pyridine ring can be modulated by the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). These modifications can influence the reactivity of the ring and the basicity of the pyridine nitrogen.

Electron-Donating Groups: The introduction of EDGs, such as alkoxy or amino groups, would increase the electron density of the pyridine ring, making it more susceptible to electrophilic substitution. One potential strategy for introducing an amino group is through a Chichibabin reaction, which involves the direct amination of the pyridine ring using sodium amide. However, this reaction typically occurs at the 2-position and may not be suitable for the target molecule. A more versatile approach would be to utilize a pre-functionalized pyridine starting material in the synthesis of the core structure.

Electron-Withdrawing Groups: Conversely, the introduction of EWGs, such as nitro or cyano groups, would decrease the electron density of the ring. Nitration of pyridine itself is notoriously difficult and requires harsh conditions, which may not be compatible with the aminomethyl group of the target compound. A more plausible approach would involve the synthesis of the target molecule from a pyridine derivative that already bears the desired electron-withdrawing group.

Diversification at the Quaternary Carbon Center

The quaternary carbon atom in this compound presents another opportunity for structural diversification, allowing for the exploration of the steric and electronic requirements of this position.

Exploration of Different Alkyl Substituents

Varying the alkyl substituents at the quaternary carbon could lead to the synthesis of a library of analogues with modified lipophilicity and conformational properties. The synthesis of such analogues would likely require a de novo approach, starting from different ketone or nitrile precursors. For example, instead of starting from a precursor that provides two methyl groups, one could use a starting material with one methyl and one ethyl group, or two ethyl groups.

The general synthetic approach would involve the reaction of a 4-lithiopyridine (B8661376) with a sterically hindered ketone, followed by a series of transformations to introduce the amine functionality. By choosing the appropriate ketone, a variety of alkyl groups can be introduced at the quaternary center.

| Starting Ketone | Resulting Substituents |

| Acetone | Two methyl groups |

| Butan-2-one | One methyl, one ethyl group |

| Pentan-3-one | Two ethyl groups |

| Cyclopentanone | Cyclopentyl group |

Green Chemistry and Sustainable Synthetic Approaches

In recent years, there has been a significant push towards the development of more environmentally friendly and sustainable synthetic methods in chemistry. These "green" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Catalyst-Free and Solvent-Free Reaction Conditions

While the direct synthesis of this compound under catalyst-free and solvent-free conditions has not been specifically reported, general methodologies for the synthesis of functionalized pyridines under such conditions are emerging. For instance, multicomponent reactions (MCRs) are a powerful tool in green chemistry as they can generate complex molecules in a single step from simple starting materials, often with high atom economy.

Some catalyst-free and solvent-free methods for pyridine synthesis include:

Hantzsch-like multi-component condensation reactions: These reactions can be performed under solvent-free conditions at elevated temperatures, sometimes with the aid of a recyclable solid acid catalyst. conicet.gov.ar

Microwave-assisted synthesis: Microwave irradiation can accelerate reaction rates and often allows for solvent-free conditions. researchgate.net For example, the direct amination of halopyridines has been achieved under microwave irradiation without a transition metal catalyst. researchgate.net

Visible-light-mediated synthesis: Recent research has demonstrated the synthesis of polyfunctionalized pyridines using visible light and a palladium catalyst in a solvent-dependent manner. acs.org

While these methods are for the synthesis of the pyridine ring itself, the principles could potentially be adapted for the functionalization of a pre-existing pyridine derivative in a more sustainable manner. For example, the aforementioned purple light-promoted cross-coupling of bromopyridines with Grignard reagents is a step towards greener cross-coupling reactions by eliminating the need for a transition metal catalyst. organic-chemistry.orgresearcher.lifeacs.org

Flow Chemistry Applications

Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. nih.gov This technology offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and the potential for straightforward scalability. researchgate.net These benefits are particularly valuable for reactions that are highly exothermic, involve hazardous reagents, or require precise control to minimize side product formation. nih.gov

The synthesis of pyridine derivatives has been successfully translated to continuous flow systems, often in combination with microwave heating. researchgate.netbeilstein-journals.orgtechnologynetworks.com The Bohlmann-Rahtz pyridine synthesis, for example, can be performed in a microwave flow reactor, allowing for the continuous production of trisubstituted pyridines. researchgate.netbeilstein-journals.org The use of a Brønsted acid catalyst in the flow system enables the Michael addition and cyclodehydration to occur in a single step without the need to isolate intermediates. researchgate.netbeilstein-journals.org

Furthermore, flow chemistry is well-suited for multistep synthetic sequences, where the output of one reactor is directly fed into the next, minimizing manual handling and purification steps. rsc.org This approach could be highly beneficial for the synthesis of this compound, which would likely involve multiple transformations.

A potential flow chemistry-based synthesis of the target compound could begin with the formation of a 4-substituted pyridine precursor in a flow reactor. Subsequently, the side chain could be elaborated in a series of downstream flow modules. For instance, the synthesis of primary amines with α-quaternary carbon centers, a key structural feature of the target molecule, has been explored using flow chemistry. researchgate.net Photocatalytic methods in continuous flow have been developed for the α-C-H alkylation of unprotected primary amines, which could be adapted for the synthesis of α-tertiary primary amines. researchgate.net

The selective synthesis of primary amines from nitriles under continuous flow catalytic hydrogenation has also been demonstrated. researchgate.net A hypothetical flow process for this compound could involve the continuous hydrogenation of a corresponding nitrile precursor, 2-methyl-2-(pyridin-4-yl)propanenitrile, in a packed-bed reactor containing a suitable heterogeneous catalyst.

| Reaction Type | Reactants/Substrates | Conditions | Product Type | Key Advantages | Reference |

| Bohlmann-Rahtz Pyridine Synthesis | Ethyl β-aminocrotonate, Ethynyl ketones | Microwave flow reactor, Brønsted acid catalyst | Trisubstituted pyridines | Single step, no intermediate isolation | researchgate.netbeilstein-journals.org |

| Pyridine Synthesis | Ammonia, Aldehydes | Bubbling fluidized bed reactor | Pyridine bases | Industrial scale production | acs.org |

| α-C-H Alkylation of Primary Amines | Unprotected primary amines, Acrylates | Photocatalytic, Continuous flow (Vapourtec UV-150) | α-Tertiary primary amines | Scalability, reduced reaction times | researchgate.net |

| Selective Synthesis of Primary Amines | Nitriles | Continuous flow, Catalytic hydrogenation (Pd/C) | Primary amines | High selectivity and efficiency | researchgate.net |

Advanced Spectroscopic and Structural Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution and the solid state. Through the application of various NMR techniques, a complete picture of the atomic arrangement and molecular dynamics of 2-Methyl-2-(pyridin-4-yl)propan-1-amine can be achieved.

Comprehensive ¹H and ¹³C NMR Analysis for Structural Elucidation

¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are the primary methods for determining the carbon-hydrogen framework of an organic molecule. While specific experimental data for this compound is not widely published, the expected chemical shifts and multiplicities can be predicted based on the analysis of its structural components: a pyridine (B92270) ring, a quaternary carbon, two methyl groups, a methylene (B1212753) group, and a primary amine group.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for each type of proton in the molecule. The two protons of the aminomethyl group (-CH₂NH₂) would likely appear as a singlet. The six protons of the two equivalent methyl groups (-C(CH₃)₂) would also produce a singlet, shifted further upfield. The protons on the pyridine ring will present as two distinct sets of signals, likely doublets, characteristic of a 4-substituted pyridine. The integration of these signals would correspond to a 2:6:2:2 proton ratio, confirming the number of protons in each unique chemical environment.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on the carbon skeleton. The quaternary carbon atom bonded to the pyridine ring and the two methyl groups would appear as a signal with no attached protons in a DEPT (Distortionless Enhancement by Polarization Transfer) experiment. The two equivalent methyl carbons will produce a single signal. The methylene carbon of the aminomethyl group will also be identifiable. The pyridine ring will show a characteristic pattern of signals for the substituted and unsubstituted carbon atoms.

| Proton (¹H) | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Pyridine (H-2, H-6) | 8.5 - 8.7 | Doublet | 2H |

| Pyridine (H-3, H-5) | 7.2 - 7.4 | Doublet | 2H |

| -CH₂NH₂ | ~2.7 | Singlet | 2H |

| -C(CH₃)₂ | ~1.3 | Singlet | 6H |

| -NH₂ | Variable (broad) | Singlet | 2H |

| Carbon (¹³C) | Predicted Chemical Shift (ppm) |

| Pyridine (C-4) | ~150 |

| Pyridine (C-2, C-6) | ~148 |

| Pyridine (C-3, C-5) | ~122 |

| -C(CH₃)₂ | ~38 |

| -CH₂NH₂ | ~50 |

| -C(CH₃)₂ | ~25 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within the this compound molecule, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this molecule, COSY would primarily show correlations between the adjacent protons on the pyridine ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the signals of the pyridine ring protons to their corresponding carbons, as well as the methylene and methyl protons to their respective carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which can help to confirm the three-dimensional structure. For a relatively small and flexible molecule like this compound, NOESY can show through-space interactions between the methyl protons and the protons of the pyridine ring.

Solid-State NMR for Polymorph Characterization

While solution-state NMR provides information about the molecule's structure in a solvent, solid-state NMR (ssNMR) is a powerful technique for studying the compound in its crystalline form. Different crystalline forms, or polymorphs, of a compound can exhibit distinct physical properties. Solid-state ¹³C CPMAS (Cross-Polarization Magic-Angle Spinning) NMR can be used to characterize the polymorphs of this compound. acs.org Differences in the chemical shifts and the splitting of signals in the ssNMR spectra can indicate the presence of different crystal packing arrangements or conformations of the molecule in the solid state. acs.org

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which can be used to determine its elemental formula. For this compound, the molecular formula is C₉H₁₄N₂. uni.lu The calculated monoisotopic mass for this formula is 150.11569 Da. uni.lu HRMS analysis, typically using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would be expected to yield a measured mass that is in very close agreement with this calculated value, confirming the elemental composition of the synthesized compound. The protonated molecule, [M+H]⁺, would be observed with an m/z of approximately 151.12297. uni.lu

| Ion | Calculated m/z |

| [M]⁺ | 150.11514 |

| [M+H]⁺ | 151.12297 |

| [M+Na]⁺ | 173.10491 |

LCMS for Reaction Monitoring and Purity Assessment

Liquid Chromatography-Mass Spectrometry (LCMS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is instrumental in monitoring the progress of the synthesis of this compound by separating the reactants, intermediates, and the final product. By monitoring the appearance of the product's molecular ion peak and the disappearance of the reactants' peaks, the reaction can be followed to completion.

Furthermore, LCMS is a critical tool for assessing the purity of the final compound. The chromatogram will show the main peak corresponding to the product, and the area of this peak relative to the areas of any impurity peaks can be used to determine the purity of the sample. The mass spectrometer provides confirmation of the identity of the main peak and can help in the identification of any impurities present.

Fragmentation Pathway Analysis

Upon electron ionization (EI), the molecule is expected to lose an electron to form a molecular ion (M•+). The fragmentation of this molecular ion is dictated by the stability of the resulting fragments. For this compound, two primary fragmentation pathways are anticipated: α-cleavage, which is characteristic of amines, and fragmentation of the pyridine ring.

α-Cleavage: The bond between the carbon atom adjacent to the nitrogen (the α-carbon) and the quaternary carbon is likely to undergo homolytic cleavage. This is a common fragmentation pathway for primary amines. This cleavage would result in the formation of a stable, resonance-stabilized iminium cation. The loss of a methyl radical (•CH₃) from the molecular ion would lead to a fragment ion with a specific mass-to-charge ratio (m/z). Alternatively, cleavage of the C-C bond to lose the aminomethyl radical (•CH₂NH₂) would result in a stable tertiary benzylic-like carbocation.

Pyridine Ring Fragmentation: The pyridine ring itself can undergo characteristic fragmentation, often involving the loss of neutral molecules like hydrogen cyanide (HCN) or acetylene (B1199291) (C₂H₂). These fragmentation patterns are typical for pyridine and its derivatives and would lead to fragment ions at lower m/z values.

A proposed fragmentation scheme is outlined below:

Interactive Data Table: Predicted Mass Spectrometry Fragmentation of this compound

| Fragment Ion (m/z) | Proposed Structure | Neutral Loss | Fragmentation Pathway |

| 150 | [C₉H₁₄N₂]•+ | - | Molecular Ion |

| 135 | [C₈H₁₁N₂]⁺ | •CH₃ | α-Cleavage |

| 120 | [C₈H₁₀N]⁺ | •CH₂NH₂ | α-Cleavage |

| 123 | [C₈H₁₁N]•+ | HCN | Pyridine ring fragmentation |

| 93 | [C₆H₅N]•+ | C₂H₂ from pyridinium (B92312) ion | Pyridine ring fragmentation |

Note: The m/z values are nominal and based on the most abundant isotopes.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. The primary amine group (-NH₂) will show characteristic N-H stretching vibrations, typically in the range of 3300-3500 cm⁻¹, often appearing as a doublet. The C-N stretching vibration of the amine is expected in the 1000-1250 cm⁻¹ region. The pyridine ring will display several characteristic bands, including C-H stretching vibrations above 3000 cm⁻¹, and C=C and C=N ring stretching vibrations in the 1400-1600 cm⁻¹ region. The gem-dimethyl group will exhibit characteristic C-H stretching and bending vibrations.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the symmetric vibrations of the pyridine ring and the C-C skeletal framework. The symmetric N-H stretching vibration of the primary amine may also be observed.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique | Notes |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | IR | Typically a doublet for primary amines. |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman | Vibrations of the pyridine ring C-H bonds. |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman | Vibrations of the methyl and methylene C-H bonds. |

| C=C and C=N Ring Stretch | 1400 - 1600 | IR, Raman | Characteristic vibrations of the pyridine ring. |

| CH₂ Scissoring | 1450 - 1470 | IR | Bending vibration of the aminomethyl group. |

| CH₃ Bending | 1370 - 1390 and 1440 - 1465 | IR | Symmetric and asymmetric bending of methyl groups. |

| C-N Stretch | 1000 - 1250 | IR | Stretching vibration of the amine C-N bond. |

| Ring Breathing | ~1000 | Raman | Symmetric in-plane deformation of the pyridine ring. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the pyridine ring.

Pyridine itself exhibits two main absorption bands in the UV region. The first is a strong π → π* transition, typically observed around 250-270 nm. The second is a weaker n → π* transition, involving the non-bonding electrons on the nitrogen atom, which appears at longer wavelengths, usually around 270-300 nm. The presence of the alkylamine substituent on the pyridine ring is expected to cause a slight shift in the position and intensity of these absorption bands (a chromophoric shift). The alkyl group is an auxochrome and is likely to cause a small bathochromic (red) shift and a hyperchromic (increased intensity) effect on the π → π* transition.

Interactive Data Table: Predicted UV-Vis Absorption Maxima for this compound

| Electronic Transition | Predicted λmax (nm) | Solvent Effects | Notes |

| π → π | ~255 - 275 | A shift to longer wavelengths (red shift) is expected in more polar solvents. | This is an allowed transition and will have a high molar absorptivity (ε). |

| n → π | ~275 - 305 | A shift to shorter wavelengths (blue shift) is expected in more polar, protic solvents due to hydrogen bonding with the nitrogen lone pair. | This is a forbidden transition and will have a low molar absorptivity (ε). |

X-ray Diffraction Studies

X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. The PXRD pattern is a fingerprint of the crystalline phase and can be used to identify the compound, assess its purity, and determine its crystal system and unit cell parameters. For this compound, a PXRD analysis would confirm the crystallinity of a synthesized batch and could be used to identify different polymorphic forms if they exist. Each polymorph would exhibit a unique PXRD pattern due to differences in the crystal lattice.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed investigation of molecular systems. For 2-Methyl-2-(pyridin-4-yl)propan-1-amine, these calculations can elucidate its three-dimensional structure, electronic properties, and potential energy surfaces.

Density Functional Theory (DFT) has become a primary method for the computational study of organic molecules due to its favorable balance of accuracy and computational cost. DFT calculations are instrumental in determining the most stable conformation (geometry optimization) of this compound. By finding the minimum energy structure, researchers can obtain precise bond lengths, bond angles, and dihedral angles.

For molecules containing pyridine (B92270) rings, a common approach involves using hybrid functionals, such as B3LYP, combined with a Pople-style basis set like 6-311G(d,p) or its variations with diffuse and polarization functions (e.g., 6-311++G(d,p)). researchgate.netresearchgate.net This level of theory has been shown to provide reliable structural and electronic parameters for similar aromatic and heterocyclic systems. researchgate.netresearchgate.net The geometry optimization process for this compound would involve systematically adjusting the atomic coordinates to find the lowest energy arrangement, thus predicting its most likely three-dimensional shape.

Once the geometry is optimized, the same DFT method can be used to calculate the electronic structure. This includes determining the distribution of electron density, molecular orbital energies, and the molecular electrostatic potential (MEP). The MEP map is particularly useful as it highlights the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, offering clues about its intermolecular interactions.

Ab initio methods are quantum chemical calculations derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) can provide higher accuracy for energy calculations and are often used as a benchmark for DFT results.

For a molecule of the size of this compound, high-level ab initio calculations would typically be reserved for specific properties where extreme accuracy is required, such as calculating precise interaction energies or reaction barriers. These methods provide a more rigorous treatment of electron correlation, which is the interaction between electrons, leading to more refined results.

The choice of basis set is crucial in any quantum chemical calculation. A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets, such as the aforementioned 6-311++G(d,p) or Dunning's correlation-consistent basis sets (e.g., cc-pVTZ), provide more flexibility in describing the spatial distribution of electrons, leading to more accurate results at a higher computational cost.

Furthermore, chemical reactions and interactions often occur in solution. To account for the influence of a solvent, computational models can incorporate a solvation model. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model where the solvent is treated as a continuous medium with a specific dielectric constant. researchgate.net This approach allows for the calculation of molecular properties in a simulated solvent environment, which can be critical for accurately predicting reactivity and stability under realistic conditions.

Molecular Orbital Analysis

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. The analysis of these orbitals, particularly the frontier orbitals, is fundamental to understanding a molecule's chemical reactivity and kinetic stability.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. wikipedia.orglibretexts.org The energy and shape of these orbitals are key indicators of a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability. wikipedia.org A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. wikipedia.org Conversely, a small gap indicates that the molecule is more easily excitable and therefore more reactive. wikipedia.org

For this compound, the HOMO is expected to have significant electron density on the electron-rich regions, such as the nitrogen atom of the amine group and potentially the pyridine ring. The LUMO is likely to be distributed over the electron-deficient pyridine ring. The precise energies and distributions would be determined through quantum chemical calculations.

| Parameter | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the molecule's ability to donate electrons (nucleophilicity). |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the molecule's ability to accept electrons (electrophilicity). |

| ΔE (HOMO-LUMO Gap) | Energy difference between ELUMO and EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. wikipedia.org |

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular and intermolecular bonding and interactions. It provides a localized picture of the electron density in a molecule, which is more aligned with classical chemical concepts of lone pairs and bonds.

NBO analysis is particularly useful for quantifying hyperconjugative interactions and charge transfer within a molecule. Hyperconjugation involves the delocalization of electrons from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. In this compound, NBO analysis could reveal interactions between the lone pair on the amine nitrogen and the anti-bonding orbitals of the adjacent carbon atoms, as well as interactions between the alkyl groups and the pyridine ring.

This analysis provides a quantitative measure of these delocalization energies, helping to explain the molecule's conformational preferences and electronic stability. It also calculates the natural atomic charges on each atom, offering a detailed picture of charge distribution and identifying sites of charge transfer within the molecule.

Electrostatic Potential Mapping (MEP) for Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule, which helps in predicting its reactive sites. Regions of negative electrostatic potential (typically colored in shades of red and yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored in blue) are electron-deficient and prone to nucleophilic attack.

For this compound, an MEP analysis would be expected to show the most negative potential located around the nitrogen atom of the pyridine ring due to its high electronegativity and lone pair of electrons. This region would be the primary site for electrophilic attack. Conversely, the most positive potential would likely be found around the hydrogen atoms of the primary amine group (-NH2), making this area susceptible to nucleophilic attack. However, a specific MEP map and detailed analysis for this compound have not been reported in the available literature.

Spectroscopic Property Prediction and Validation

Computational methods, such as Density Functional Theory (DFT) using the Gauge-Including Atomic Orbital (GIAO) method, are commonly used to predict the 1H and 13C NMR chemical shifts of molecules. These theoretical calculations provide valuable insights into the electronic environment of the nuclei and can aid in the structural elucidation of compounds by comparing predicted spectra with experimental data.

While computational NMR predictions are routine for many organic molecules, a dedicated study reporting the predicted 1H and 13C NMR chemical shifts for this compound and their validation against experimental data is not present in the surveyed literature. Such a study would involve optimizing the molecule's geometry and then calculating the shielding tensors for each nucleus to determine the chemical shifts.

Theoretical calculations can predict the spectroscopic properties of a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating electronic transitions, which correspond to the absorption bands observed in a UV-Vis spectrum. Similarly, vibrational frequencies can be calculated using DFT to predict the main absorption peaks in an Infrared (IR) spectrum.

For this compound, theoretical calculations would likely predict π→π* transitions associated with the pyridine ring in the UV-Vis spectrum. The IR spectrum would be characterized by vibrational modes corresponding to the N-H stretching of the amine group, C-H stretching of the methyl and methylene (B1212753) groups, and the characteristic ring vibrations of the pyridine moiety. Despite the utility of these methods, specific published studies containing the theoretical UV-Vis and IR spectra for this compound are not available.

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials have applications in optoelectronics and photonics. Computational chemistry can predict the NLO properties of a molecule by calculating its polarizability (α) and first-order hyperpolarizability (β). Molecules with significant NLO properties often possess a π-conjugated system with electron-donating and electron-accepting groups, which facilitates intramolecular charge transfer.

The structure of this compound, featuring a pyridine ring, suggests it might have modest NLO properties. However, there are no specific computational studies in the available literature that calculate the polarizability, hyperpolarizability, or other NLO parameters for this compound.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are crucial in drug discovery and materials science for designing new compounds with desired properties.

Developing a QSAR or QSPR model requires a dataset of structurally related derivatives with measured activities or properties. While in-silico studies and QSAR modeling have been performed on various classes of pyridine derivatives for different therapeutic targets, no such studies have been specifically reported for derivatives of this compound. The creation of such a model would necessitate the synthesis and testing of a library of its analogs.

Coordination Chemistry of 2 Methyl 2 Pyridin 4 Yl Propan 1 Amine and Its Derivatives

Ligand Design Principles for Metal Complexation

The design of 2-Methyl-2-(pyridin-4-yl)propan-1-amine as a ligand is centered on its capacity for chelation and the steric implications of its unique molecular architecture.

Role of Pyridine (B92270) Nitrogen and Primary Amine in Chelation

This compound is structurally primed to act as a classic bidentate N,N'-donor ligand. The two key coordination sites are the nitrogen atom of the pyridine ring and the nitrogen atom of the primary amine group. When these two sites bind to a single metal ion, they form a stable six-membered chelate ring. This chelation significantly enhances the stability of the resulting metal complex compared to coordination with two separate monodentate ligands (an effect known as the chelate effect).

The pyridine nitrogen is a moderately soft Lewis base, while the primary amine is a harder Lewis base. This combination allows the ligand to coordinate effectively with a wide range of transition metal ions. The formation of stable five- or six-membered chelate rings is a common and stabilizing feature in coordination chemistry, as seen with analogous ligands like 2-(aminomethyl)pyridine. nih.govoup.com

Influence of Steric Hindrance from the Quaternary Carbon

A defining feature of this ligand is the quaternary carbon atom bearing two methyl groups (a gem-dimethyl group), which is directly attached to both the pyridine ring and the aminomethyl group. This structural element introduces significant steric bulk near the coordination sphere.

This steric hindrance has several predictable consequences:

Distortion of Coordination Geometry: The bulky gem-dimethyl group can prevent the metal complex from achieving an ideal geometry (e.g., a perfect octahedron or square plane), leading to distorted structures. numberanalytics.com

Influence on Ligand-to-Metal Stoichiometry: The steric demand may limit the number of ligands that can coordinate to a single metal center. For instance, it might favor the formation of 1:2 metal-to-ligand complexes (e.g., [M(L)₂X₂]) over 1:3 complexes (e.g., [M(L)₃]²⁺), which are common for less hindered bidentate amines. oup.com

Modulation of Reactivity: By partially blocking access to the metal center, the steric bulk can influence the catalytic activity of the complex, potentially enhancing selectivity by controlling substrate approach. numberanalytics.com

The Thorpe-Ingold effect, or gem-dimethyl effect, suggests that the presence of these groups can also conformationally pre-organize the ligand, favoring the chelated conformation and thus increasing the stability of the complex. researchgate.netrsc.org

Synthesis and Characterization of Transition Metal Complexes

Transition metal complexes of this compound would likely be synthesized by reacting the ligand with a metal salt (e.g., chloride, nitrate, or perchlorate (B79767) salts) in a suitable solvent like ethanol, methanol, or acetonitrile. The resulting complexes could then be isolated as crystalline solids.

Coordination Modes (Mono-, Bi-, Tri-, Tetradentate)

The coordination behavior of pyridyl-amine ligands can be versatile. nsf.gov For this compound, the following modes are plausible:

Bidentate Chelation: This is the most anticipated coordination mode, with both the pyridine and amine nitrogens binding to the same metal center to form a stable six-membered ring. scielo.org.za

Monodentate Coordination: Less commonly, the ligand might coordinate through only one of its nitrogen donors—either the pyridine or the amine—if, for example, the other site is protonated or sterically inaccessible.

Bridging Coordination: In polynuclear complexes, the ligand could theoretically bridge two metal centers. However, the steric bulk of the gem-dimethyl groups would likely make this arrangement less favorable compared to simpler pyridyl-amine ligands.

Given its structure, tri- and tetradentate coordination would not be possible unless the ligand is chemically modified.

Studies with Different Metal Ions (e.g., Cu(II), Zn(II), Fe(III))

The ligand's N,N'-donor set makes it suitable for complexing with various late first-row transition metals.

Copper(II) Complexes: Cu(II) (a d⁹ ion) complexes with N-donor ligands are well-studied. A typical complex, such as [Cu(L)₂Cl₂], would be expected to have a distorted octahedral geometry due to the Jahn-Teller effect. A four-coordinate complex like [Cu(L)Cl₂] would likely adopt a distorted square planar or square pyramidal geometry. nih.gov The Cu-N(pyridine) and Cu-N(amine) bond lengths are expected to be in the range of 1.9-2.1 Å. mdpi.com

Zinc(II) Complexes: Zn(II) is a d¹⁰ ion with flexible coordination geometry, commonly forming four-coordinate (tetrahedral) or six-coordinate (octahedral) complexes. mdpi.comnih.gov A complex like [Zn(L)Cl₂] would likely be tetrahedral, while [Zn(L)₂(H₂O)₂]²⁺ would be octahedral. mdpi.comsamsun.edu.tr The coordination chemistry of zinc is often dictated by ligand sterics and the coordinating ability of counter-ions. rsc.orgtsijournals.com

Iron(III) Complexes: Fe(III) (a d⁵ ion) typically forms high-spin octahedral complexes with N-donor ligands. nih.gov A complex of the type [Fe(L)₂Cl₂]⁺ would be expected to have a six-coordinate, pseudo-octahedral geometry. researchgate.net The Fe-N bond lengths would be sensitive to the spin state and coordination number but generally fall in the 2.1-2.3 Å range for high-spin Fe(III). rsc.org

Spectroscopic and X-ray Structural Analysis of Metal Complexes

The characterization of these hypothetical complexes would rely on standard analytical techniques.

Spectroscopic Analysis:

Infrared (IR) Spectroscopy: Upon coordination, the N-H stretching and bending vibrations of the primary amine and the C=N stretching vibrations of the pyridine ring would shift, providing clear evidence of complex formation.

UV-Visible Spectroscopy: For d-block metals like Cu(II) and Fe(III), the spectra would be dominated by d-d transitions, which are sensitive to the coordination geometry. For an octahedral Cu(II) complex, a broad absorption band in the visible region would be expected. Fe(III) complexes may also show ligand-to-metal charge transfer (LMCT) bands. mdpi.com

NMR Spectroscopy: For diamagnetic complexes like those of Zn(II), ¹H and ¹³C NMR would show downfield shifts for the protons and carbons near the metal center upon coordination. For paramagnetic complexes (e.g., Cu(II), high-spin Fe(III)), the NMR signals would be significantly broadened and shifted. nih.gov

Interactive Table: Projected Structural Data for a Hypothetical Octahedral Complex [M(C₉H₁₄N₂)₂X₂]

This table presents anticipated bond lengths and angles for a theoretical six-coordinate complex of this compound with different metal ions, based on typical values from analogous structures found in the literature. nih.govmdpi.commdpi.comrsc.org

| Metal Ion (M) | M-N(pyridine) (Å) | M-N(amine) (Å) | N(py)-M-N(amine) Angle (°) |

| Cu(II) | 2.00 - 2.05 | 2.02 - 2.08 | ~88 - 92 |

| Zn(II) | 2.10 - 2.18 | 2.15 - 2.25 | ~85 - 90 |

| Fe(III) | 2.15 - 2.25 | 2.18 - 2.28 | ~84 - 89 |

Catalytic Applications of Metal Complexes

Metal complexes incorporating this compound and its derivatives are of significant interest in catalysis due to the ligand's versatile coordination behavior, combining a sterically accessible pyridine nitrogen with a primary amine. This bifunctionality allows for the formation of stable chelate rings with metal centers, influencing their electronic properties and reactivity. While direct catalytic studies on complexes of this specific ligand are emerging, a substantial body of research on analogous pyridine-amine systems provides a strong basis for understanding their potential applications in various organic transformations.

The structural features of this compound make it a promising ligand for catalysts in a range of organic reactions, including oxidation, reduction, and carbon-carbon bond-forming cross-coupling reactions.

Oxidation: Metal complexes are pivotal in mediating oxidation reactions. For instance, iron complexes with pyridine-substituted thiosemicarbazone ligands have been shown to be catalytically active for the oxidative cleavage of styrene (B11656) to benzaldehyde (B42025) using hydrogen peroxide. rsc.org Similarly, copper(II) complexes with pentadentate amine-pyridine ligands can act as catalysts for electrocatalytic water oxidation. researchgate.net The catalytic activity in these systems is often influenced by the electronic environment of the metal center, which can be fine-tuned by the ligand's substituents. researchgate.net A catalytic system based on polyoxomolybdate has also been developed for the efficient oxidation of pyridines to their corresponding N-oxides under mild, room-temperature conditions. rsc.org

Reduction: The transfer hydrogenation of ketones to chiral alcohols is a key transformation, and iron(II) complexes featuring (pyridyl)imine ligands have been explored as catalysts for this purpose. These systems demonstrate moderate catalytic activities, which are dependent on the specific nature of the metal complex, the ketone substrate, and the reaction conditions.

C-C Coupling: Palladium complexes bearing pyridine-based ligands are well-established as highly efficient precatalysts for Suzuki-Miyuara and Heck cross-coupling reactions. acs.org These reactions are fundamental for the formation of C-C bonds in modern organic synthesis. nih.govnih.gov The catalytic efficiency of these Pd(II) complexes can be correlated with the ligand's basicity and steric profile. acs.org Nickel-catalyzed cross-coupling reactions have also gained prominence, for example, in the deaminative alkyl-alkyl coupling of Katritzky salts with cyclopropanols to form β-alkyl ketones. organic-chemistry.org Furthermore, pyridine(diimine) iron complexes have shown performance in C-C bond-forming reactions like [2+2] cycloaddition and hydrovinylation.

Table 1: Representative Catalytic Transformations Using Pyridine-Amine Type Metal Complexes

| Reaction Type | Metal/Ligand System | Substrate Example | Product Example | Key Finding |

|---|---|---|---|---|

| Oxidative Cleavage | Fe(II) / Pyridine-thiosemicarbazone | Styrene | Benzaldehyde | High selectivity for benzaldehyde formation using H2O2. rsc.org |

| Water Oxidation | Cu(II) / Pentadentate Amine-Pyridine | Water | Oxygen | Ligand structure significantly affects catalytic efficiency. researchgate.net |

| Suzuki-Miyaura | Pd(II) / Substituted Pyridines | Aryl Halide + Boronic Acid | Biaryl | High yields (>90%) achieved with a range of pyridine ligands. acs.org |

| Heck Coupling | Pd(II) / Substituted Pyridines | Aryl Halide + Alkene | Substituted Alkene | Catalyst efficiency is influenced by ligand basicity and steric factors. acs.org |

| Alkyl-Alkyl Coupling | Ni(II) / Tridentate Ligand | Katritzky Salt + Cyclopropanol | β-Alkyl Ketone | Merges C-N and C-C bond activation effectively. organic-chemistry.org |

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is a cornerstone of modern pharmaceutical and fine chemical production. The development of effective chiral ligands is crucial for achieving high enantioselectivity. nih.gov Pyridine-containing compounds are versatile scaffolds for designing such ligands. researchgate.net

While this compound is itself achiral, it can be readily modified to generate chiral derivatives. For example, derivatization of the primary amine with a chiral auxiliary or synthesis starting from a chiral precursor can introduce a stereogenic center. Such chiral pyridine-amine ligands can then be coordinated to a metal center to create an asymmetric catalyst.

The efficacy of chiral pyridine-based ligands has been demonstrated in numerous catalytic systems.

Asymmetric Hydrogenation: Chiral pyridine-aminophosphine ligands have been successfully used in Iridium-catalyzed asymmetric hydrogenation of olefins and challenging cyclic imines, achieving excellent enantioselectivity (up to 99% ee).

Asymmetric C-N Coupling: The development of chiral dinitrogen ligands, such as biimidazolines, has enabled asymmetric palladium/norbornene cooperative catalysis for constructing C-N axially chiral compounds with high enantioselectivity. nih.gov

Asymmetric Allylic Substitution: Axially chiral phosphine-olefin ligands have been used in palladium-catalyzed asymmetric allylic substitution reactions, yielding products with up to 97% ee. rsc.org

The design of these ligands often involves creating a well-defined chiral pocket around the metal's active site, which sterically directs the approach of the substrate, leading to the preferential formation of one enantiomer. The electronic asymmetry of P,N-ligands can be particularly effective, as different donor atoms can exert distinct electronic influences on the metal center. nih.gov

Supramolecular Chemistry and Coordination Polymers

The dual functionality of this compound, with its pyridine nitrogen and primary amine group, makes it an excellent building block in supramolecular chemistry. These groups can participate in both coordinative bonds with metal ions and non-covalent interactions like hydrogen bonding, leading to the formation of complex, higher-order structures.

Hydrogen bonding is a powerful directional force for organizing molecules in the solid state. The primary amine group (-NH₂) in this compound is a strong hydrogen bond donor, while the pyridine nitrogen is an effective hydrogen bond acceptor. This donor-acceptor capability allows for the formation of robust and predictable hydrogen-bonding networks.

Table 2: Common Hydrogen Bond Motifs in Pyridine-Amine Crystal Structures

| Motif | Donor (D) | Acceptor (A) | Description | Resulting Structure |

|---|---|---|---|---|

| Chain | Amine (N-H) | Pyridine (N) | Molecules link head-to-tail via N-H···N bonds. | 1D Polymer |

| Dimer | Amine (N-H) | Pyridine (N) | Two molecules form a cyclic structure through a pair of N-H···N bonds. researchgate.net | Discrete 0D unit |

| Sheet | Amine (N-H) | Anion (e.g., O, Cl) | Metal complexes are linked into planes by hydrogen bonds mediated by counter-anions. | 2D Network |

| Framework | Amine (N-H) | Anion / Solvent | A combination of interactions leads to a complex 3D architecture. | 3D Network |

Coordination polymers (CPs) and a subclass of them, metal-organic frameworks (MOFs), are crystalline materials constructed from metal ions or clusters (nodes) linked by organic molecules (linkers). youtube.com The ability of this compound to coordinate to metal centers through both its pyridine nitrogen and its primary amine group makes it a candidate for a multitopic linker.

The geometry of the ligand, particularly the angle between the two coordinating groups, along with the coordination preference of the metal ion, determines the topology of the resulting framework.

Linker Functionality : By acting as a bridge between two different metal centers, the ligand can propagate a network in one, two, or three dimensions. The use of pyridyl-based organic linkers is a common strategy for constructing 2D and 3D CPs. researchgate.net

Structural Control : The steric bulk provided by the gem-dimethyl group on the propane (B168953) backbone of the ligand is significant. This steric hindrance can influence the packing of the coordination polymers and control the size and shape of the pores within a MOF.

Pore Environment Engineering : The primary amine group, if not coordinated to the metal center, can project into the pores of the framework. This free -NH₂ group can be used to functionalize the internal surface of the MOF, enhancing its properties for applications like selective gas adsorption or catalysis. The sequential installation of different linkers is a powerful method for engineering the pore environment. nih.gov

Research on similar ligands, such as 2-pyridyl oximes, has led to the successful synthesis of novel MOFs with interesting topologies and properties, including the selective adsorption of metal ions. nih.gov The use of pyridinium (B92312) linkers has also been shown to direct the formation of cationic MOFs, where the properties can be tuned by varying the intra-pore anions. rsc.org

Investigations into Biological Activity and Mechanistic Insights in Vitro Studies

Receptor Binding Studies

G-Protein Coupled Receptor (GPCR) Modulation

Currently, there is a lack of specific data in the public domain detailing the direct modulatory effects of 2-Methyl-2-(pyridin-4-yl)propan-1-amine on G-Protein Coupled Receptors (GPCRs). General studies on structurally related pyridine-containing compounds suggest that the pyridine (B92270) moiety can be a key pharmacophore for interaction with various receptors, but specific assays on this particular compound have not been reported.

Nuclear Receptor Interactions